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Compound of Interest

Compound Name: 6-nitro-1H-indazol-4-amine

CAS No.: 1082041-92-6

Cat. No.: B1370948

Get Quote

The indazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged

scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique

bicyclic structure, combining a benzene ring with a pyrazole ring, provides a rigid framework

with versatile points for substitution, enabling fine-tuning of steric, electronic, and

pharmacokinetic properties.[2] This guide focuses on a specific, yet underexplored, derivative:

6-nitro-1H-indazol-4-amine.

While comprehensive structure-activity relationship (SAR) studies on this exact molecule are

not extensively documented in public literature, a robust and predictive analysis can be

constructed by dissecting the molecule into its core components: the 6-nitroindazole framework

and the 4-amino substituent. This whitepaper synthesizes data from analogous structures to

build a foundational SAR framework, proposing strategic modifications and providing

actionable experimental protocols to guide future research and drug discovery efforts targeting

this promising chemical space.

Section 1: The 6-Nitro-1H-Indazole Scaffold: A
Foundation for Diverse Bioactivity
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The introduction of a nitro group onto the indazole core profoundly influences its electronic

properties and biological activity. The position of this substituent is a critical determinant of the

resulting pharmacological profile.[3][4] The 6-nitro substitution, in particular, has been

associated with a range of significant biological effects.

1.1. Anticancer and Antiproliferative Potential

Several studies have underscored the antiproliferative effects of 6-nitroindazole derivatives

against various cancer cell lines.[3] For instance, certain novel 6-nitro-3,3a,4,5-tetrahydro-2H-

benzo[g]indazole derivatives have demonstrated potent activity against the NCI-H460 lung

carcinoma cell line, with IC50 values in the low micromolar range (5–15 μM).[3][5] This

suggests that the 6-nitro group is a key contributor to the cytotoxic effects of these compounds,

likely through mechanisms involving the modulation of critical cell signaling pathways.[3][4] The

strong electron-withdrawing nature of the nitro group can influence the molecule's ability to

interact with enzymatic targets or undergo bioreductive activation within the cell, leading to the

formation of reactive intermediates that can induce cellular damage.[3]

1.2. Antimicrobial and Antiparasitic Activity

The nitro-heterocyclic class of compounds has a long history in treating infectious diseases.

Research into 6-nitroindazoles has revealed their potential against a spectrum of pathogens.

Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their

antileishmanial activity, highlighting the therapeutic potential of this scaffold.[6][7] Furthermore,

2-azetidinone derivatives of 6-nitro-1H-indazole have been screened for antibacterial and

antifungal activities, showing promising results against selected microorganisms.[8] Structure-

activity relationship analyses from these studies indicate that the biological activity is often

dependent on the electron-withdrawing nature of the substituents, with a general activity

sequence of NO₂ > Cl > Br.[7][8]

Section 2: The 4-Amino Moiety: A Gateway to Kinase
Inhibition and Enhanced Pharmacokinetics
The 4-amino group is not merely a substitution point but a strategic feature that can direct the

molecule's biological activity, particularly towards one of the most critical target classes in

modern drug discovery: protein kinases.
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2.1. Indazoles as Phenol Isosteres in Kinase Inhibition

Protein kinases utilize a conserved ATP binding site, and a significant portion of inhibitors are

designed to compete with ATP. A common strategy involves targeting the "hinge" region of the

kinase, which often forms hydrogen bonds with adenine. The 4-amino-indazole moiety has

been successfully employed as a bioisostere for substituted phenols.[9] Phenol-containing

kinase inhibitors are often potent but can suffer from poor pharmacokinetic properties due to

metabolic glucuronidation. The 4-amino-indazole mimics the hydrogen bonding capabilities of

the phenol group while blocking this metabolic liability. This was demonstrated in the

development of N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of the lymphocyte-specific kinase

(Lck), where replacing a hydroxyaniline group with a 4-amino-indazole yielded compounds with

comparable enzyme potency and significantly improved pharmacokinetic profiles.[9]

This precedent strongly suggests that 6-nitro-1H-indazol-4-amine is an excellent starting point

for developing kinase inhibitors. The 4-amino group can act as a hydrogen bond donor,

anchoring the molecule in the hinge region of a kinase active site.

Section 3: A Proposed SAR Framework for 6-Nitro-
1H-Indazol-4-Amine
Based on the analysis of the scaffold and its key substituents, we can propose a logical

framework for a systematic SAR exploration. The goal is to probe the chemical space around

the core molecule to identify key interactions that enhance potency, selectivity, and drug-like

properties.
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Core Scaffold

Proposed Modifications

6-Nitro-1H-Indazol-4-Amine

Position 4 (Amine)
- Alkylation (R)

- Acylation (C(O)R)
- Arylation (Ar)

Hinge Binding
Pharmacokinetics

Position 6 (Nitro)
- Bioisosteric Replacement

(CN, SO2NH2, CF3)

Electronics
Solubility

Metabolism

Ring Positions (3, 5, 7)
- Small lipophilic groups

- Halogens

Selectivity
Potency
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Simplified MAPK/ERK Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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